![molecular formula C8H14O3 B6141924 1,4-dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 19837-64-0](/img/structure/B6141924.png)

1,4-dioxaspiro[4.4]nonan-2-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

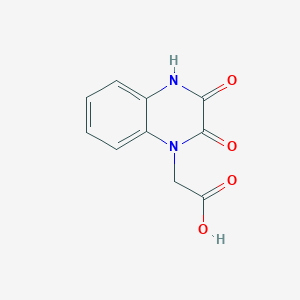

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol is a chemical compound with the formula C8H14O3 and a molecular weight of 158.19 g/mol . It belongs to the category of alcohols and phenols .

Molecular Structure Analysis

The molecular structure of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol consists of a total of 26 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol has a molecular weight of 158.19 g/mol . The boiling point and other physical properties are not specified in the sources I found .Scientific Research Applications

Synthesis and Potential Applications

1,4-dioxaspiro[4.4]nonan-2-ylmethanol and related compounds have been explored extensively in scientific research due to their potential applications in various fields. Here, we discuss some of the significant applications derived from recent scientific studies:

Synthesis of Immunomodulatory Compounds : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, found in immunosuppressive triterpenoids like Phainanoid F, highlights the compound's role in producing immunomodulatory agents. This synthesis involves key steps such as furan oxidative spirocyclization and Sharpless asymmetric dihydroxylation, demonstrating the compound's versatility in creating complex structures relevant to immunology (Chenlu Zhang & F. Nan, 2017).

Development of Biolubricants : Research on novel compounds derived from 1,4-dioxaspiro[4.4]nonan-2-ylmethanol has shown potential in developing biolubricants. These compounds, synthesized from oleic acid, have shown promising physicochemical properties, such as density and viscosity, making them suitable candidates for environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).

Insect Pheromones and Chemical Ecology : The study of spiroacetals, including 1,6-dioxaspiro[4.4]nonanes, in insects has provided insights into their role as pheromones and other bioactive compounds. These findings have applications in pest control and understanding insect behavior (W. Francke & W. Kitching, 2001).

Advanced Material Synthesis : The creation of advanced materials, such as chemically amplified photoresists, has been facilitated by compounds like poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate). These materials are pivotal in semiconductor manufacturing, demonstrating the compound's utility in high-tech industries (Jin-beak Kim, Joonho Park, & Ji‐Hyun Jang, 2000).

Organic Synthesis and Chemical Reactions : The compound's utility is also evident in organic synthesis, where it serves as an intermediate for creating diverse chemical structures. This versatility underlines its importance in drug development, materials science, and synthetic chemistry (Various Authors, 2000-2021).

properties

IUPAC Name |

1,4-dioxaspiro[4.4]nonan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXZOTDEWCLXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)

![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)